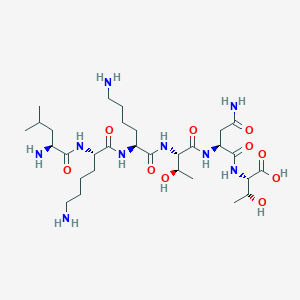
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- is a peptide compound composed of several amino acids, including L-threonine, L-leucine, L-lysine, and L-asparagine. Each of these amino acids plays a crucial role in various biological processes, making this compound of significant interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation and Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in L-threonine can undergo oxidation to form keto acids.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide bond formation and cleavage, as well as the behavior of amino acid side chains under various conditions.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and the role of specific amino acids in protein function.
Medicine
In medicine, peptides like this one can be used in drug development, particularly in designing peptide-based therapeutics for diseases such as cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the production of bioactive compounds, cosmetics, and as additives in food and feed to enhance nutritional value.
Mécanisme D'action
The mechanism of action of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the lysine residues can interact with negatively charged regions on proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl-: Unique due to its specific sequence and combination of amino acids.
L-Threonine, L-histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-2-methylalanyl-L-alanyl-L-arginyl-L-alanyl-L-α-glutamyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-lysyl-L-tryptophyl-L-leucyl-L-α-glutamyl-: Another peptide with a different sequence and functional properties.
L-Threonine, L-lysyl-L-alanyl-L-leucyl-L-arginyl-L-alanyl-L-lysyl-L-threonyl-L-asparaginyl-: Similar but with variations in the amino acid sequence, leading to different biological activities.
Uniqueness
The uniqueness of L-Threonine, L-leucyl-L-lysyl-L-lysyl-L-threonyl-L-asparaginyl- lies in its specific sequence, which imparts distinct structural and functional properties. This sequence can influence its binding affinity to molecular targets, stability, and overall biological activity.
Propriétés
Numéro CAS |
885473-54-1 |
|---|---|
Formule moléculaire |
C30H57N9O10 |
Poids moléculaire |
703.8 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H57N9O10/c1-15(2)13-18(33)25(43)35-19(9-5-7-11-31)26(44)36-20(10-6-8-12-32)27(45)38-23(16(3)40)29(47)37-21(14-22(34)42)28(46)39-24(17(4)41)30(48)49/h15-21,23-24,40-41H,5-14,31-33H2,1-4H3,(H2,34,42)(H,35,43)(H,36,44)(H,37,47)(H,38,45)(H,39,46)(H,48,49)/t16-,17-,18+,19+,20+,21+,23+,24+/m1/s1 |
Clé InChI |
KCUGHISUJCWGCM-YKDNGQIQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


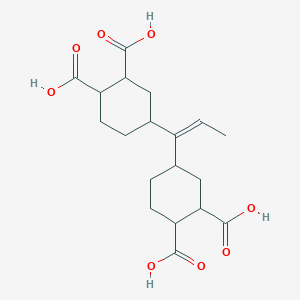
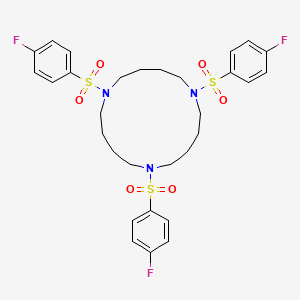
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12610777.png)
![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)

![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)

![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)
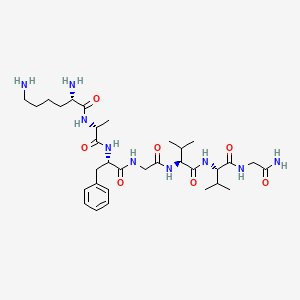
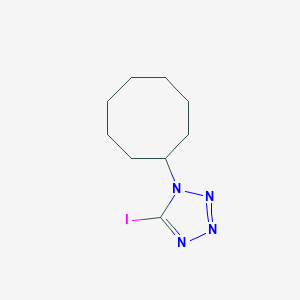
![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
